![molecular formula C10H17N3OS B2423924 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2166969-21-5](/img/structure/B2423924.png)
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a complex organic compound that features a unique combination of a tetrahydrothiopyran ring and a 1,2,3-triazole ring
Applications De Recherche Scientifique
2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with the active site residues of the carbonic anhydrase-II enzyme, inhibiting its activity . This interaction is likely facilitated by the presence of the 1H-1,2,3-triazole moiety, which is known to form hydrogen bonds with different targets .
Pharmacokinetics
The presence of this moiety can enhance the bioavailability of the compound, and its ability to form hydrogen bonds can facilitate interactions with biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves a multi-step processThe reaction conditions often require the use of copper(I) catalysts and solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol
- Tetrahydropyran derivatives
- 1,2,3-triazole derivatives
Uniqueness
What sets 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol apart from similar compounds is its combination of both a tetrahydrothiopyran ring and a 1,2,3-triazole ring.
Propriétés
IUPAC Name |
2-[1-(thian-4-yl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-10(2,14)9-7-13(12-11-9)8-3-5-15-6-4-8/h7-8,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCXKCXIDFDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)
![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)
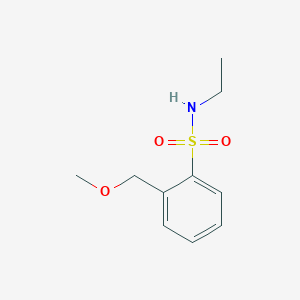
![ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2423845.png)

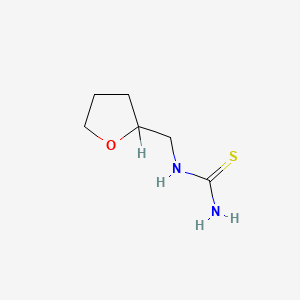
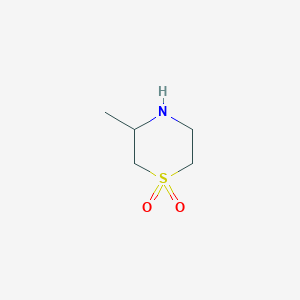
![2-butyl-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate](/img/structure/B2423850.png)
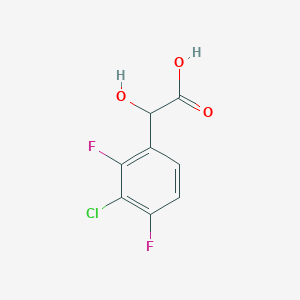
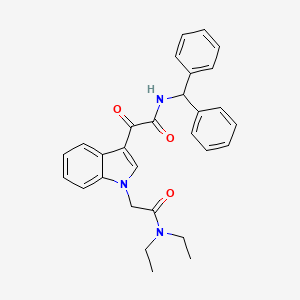
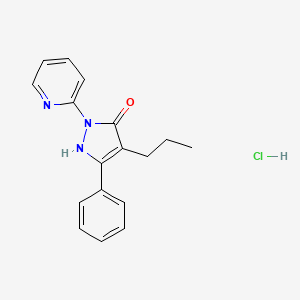

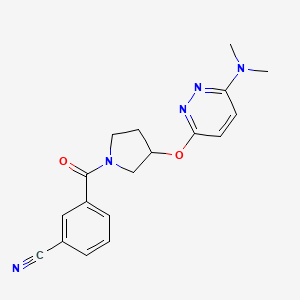
![4-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2423863.png)
